Loflucarban

Description

Properties

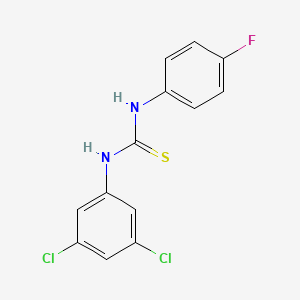

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FN2S/c14-8-5-9(15)7-12(6-8)18-13(19)17-11-3-1-10(16)2-4-11/h1-7H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUMLOCJMCLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC(=CC(=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229492 | |

| Record name | Loflucarban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790-69-2 | |

| Record name | Loflucarban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loflucarban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000790692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluonilid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Loflucarban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Loflucarban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOFLUCARBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QO0F8648P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Investigating the Antifungal Properties of Loflucarban: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 13, 2025

Abstract

Loflucarban, a halogenated carbanilide derivative, has been identified as a potent antimycotic agent. This technical guide synthesizes the currently available data on the antifungal properties of this compound, with a focus on its activity against clinically relevant fungal species. Due to the limited publicly available research, this document highlights the existing evidence and underscores the need for further investigation to fully elucidate its therapeutic potential. This guide presents the known quantitative data, discusses the likely mechanisms of action based on its chemical class, and outlines the standard experimental protocols used in the assessment of antifungal compounds.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound (also known as Fluonilid) is a carbanilide derivative that has demonstrated antifungal activity. This document aims to provide a comprehensive technical overview of the existing research on this compound's antifungal properties to inform further research and development efforts.

Quantitative Antifungal Activity

Specific minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for this compound against key fungal pathogens such as Candida, Aspergillus, and Dermatophyte species are not extensively detailed in publicly accessible scientific literature. However, one study on otomycosis (fungal ear infections) reported a broad MIC range for this compound (Fluonilid) of >100 µg/mL to 1 µg/mL against a majority of the 186 fungal isolates tested. This study included 59 species from 26 genera of molds and 2 genera of yeasts, indicating a wide spectrum of activity. The lack of species-specific data prevents a detailed quantitative comparison.

To facilitate future comparative analysis, the following table structure is proposed for organizing forthcoming quantitative data on this compound's antifungal activity.

Table 1: In Vitro Antifungal Susceptibility of this compound

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | ATCC 90028 | Data not available | Data not available | Data not available | |

| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available | Data not available | |

| Trichophyton rubrum | Clinical Isolate | Data not available | Data not available | Data not available |

Mechanism of Action

The precise molecular mechanism of action for this compound has not been definitively elucidated in available research. However, based on the known mechanisms of other carbanilide derivatives, it is hypothesized that this compound may disrupt the fungal cell membrane integrity. Carbanilides are known to interfere with the lipid bilayer, leading to increased permeability and leakage of essential cellular components, ultimately resulting in cell death.

Further research is required to determine if this compound's antifungal activity involves the inhibition of specific enzymes, such as those involved in ergosterol biosynthesis, a common target for azole antifungals. It is also possible that it may affect other cellular processes unique to fungi.

A proposed logical workflow for investigating the mechanism of action is presented below.

Initial Screening of Loflucarban Against Pathogenic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of Loflucarban (also known as Fluonilid), an antimycotic agent. The document details its reported antifungal activity, outlines standardized experimental protocols for susceptibility testing, and explores potential mechanisms of action through common fungal signaling pathways. This guide is intended to serve as a foundational resource for further research and development of this compound as a potential antifungal therapeutic.

Antifungal Activity of this compound

This compound has been evaluated for its in vitro efficacy against a wide array of pathogenic fungi. The primary quantitative measure of antifungal activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism.

Data Presentation

A key study by Maher et al. (1982) evaluated the antifungal activity of six antimycotic agents, including this compound (Fluonilid), against 186 fungal isolates from 180 cases of otomycosis. These isolates comprised 59 species from 26 genera of molds and 2 genera of yeasts. The study provides a summary of the MIC values for this compound.

| Compound | Fungal Isolates | Reported MIC Range (µg/mL) | Reference |

| This compound (Fluonilid) | Majority of 59 tested fungal species | 1 to >100 | Maher A, et al. (1982)[1] |

Note: The specific MIC values for individual fungal species were not detailed in the available abstract. The provided range indicates varied susceptibility among the tested fungi.

Experimental Protocols

Standardized protocols are crucial for the accurate and reproducible assessment of antifungal activity. The following section details a typical experimental methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent like this compound, based on established guidelines.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents and is recommended by bodies such as the Clinical & Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific pathogenic fungus.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

96-well microtiter plates

-

Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

-

Positive control (fungal inoculum in medium without drug)

-

Negative control (medium only)

-

Incubator

Procedure:

-

Preparation of Drug Dilutions: A serial two-fold dilution of this compound is prepared in the 96-well plates using the RPMI-1640 medium. This creates a gradient of drug concentrations.

-

Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. A suspension of fungal conidia or yeast cells is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Inoculation: Each well containing the drug dilution is inoculated with the standardized fungal suspension. Control wells are also included.

-

Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (or a significant reduction in turbidity) compared to the positive control.

Experimental Workflow Diagram

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound is not well-documented in publicly available literature. However, by examining the common mechanisms of other antifungal agents, we can infer potential targets and signaling pathways that could be investigated for this compound.

Antifungal drugs typically function by targeting structures or pathways that are unique to fungi, thereby minimizing toxicity to the host. Key targets include the fungal cell wall, the cell membrane, and nucleic acid synthesis.

Disruption of the Fungal Cell Membrane

A primary target for many antifungal drugs is ergosterol, a sterol component of the fungal cell membrane that is absent in mammalian cells.

-

Polyenes (e.g., Amphotericin B): These drugs bind to ergosterol, forming pores in the cell membrane. This leads to leakage of intracellular components and ultimately cell death.

-

Azoles (e.g., Fluconazole, Ketoconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function.

Inhibition of Cell Wall Synthesis

The fungal cell wall, composed primarily of glucans, chitin, and mannoproteins, is another attractive target as it is essential for fungal viability and absent in humans.

-

Echinocandins (e.g., Caspofungin): These drugs inhibit β-(1,3)-D-glucan synthase, a key enzyme in the synthesis of β-glucan polymers. This weakens the cell wall, leading to osmotic instability and cell lysis.

Fungal Signaling Pathways in Response to Antifungal Stress

Fungi have evolved sophisticated signaling pathways to respond to environmental stresses, including the presence of antifungal drugs. Understanding these pathways can provide insights into drug mechanisms and resistance.

-

Cell Wall Integrity (CWI) Pathway: This pathway is activated in response to cell wall stress, such as that induced by echinocandins. It is a MAPK (mitogen-activated protein kinase) cascade that coordinates compensatory cell wall synthesis to counteract the drug's effects.

-

High Osmolarity Glycerol (HOG) Pathway: This pathway is another critical MAPK cascade that responds to osmotic stress. Some antifungal agents that disrupt the cell membrane can trigger this pathway.

Future research into the mechanism of action of this compound should investigate its effects on ergosterol biosynthesis, cell membrane permeability, and cell wall integrity. Furthermore, analyzing the activation of key stress response pathways like the CWI and HOG pathways upon this compound treatment could elucidate its molecular target.

Conclusion

The initial screening data indicates that this compound possesses antifungal activity against a broad range of pathogenic fungi, although with variable potency. This technical guide provides the foundational information and standardized methodologies required for researchers to conduct further, more detailed investigations into its antifungal properties. Elucidating its precise mechanism of action and its interaction with fungal signaling pathways will be critical steps in evaluating its potential as a clinically useful antifungal agent.

References

An In-depth Technical Guide to the Chemical Synthesis of Loflucarban for Research

Introduction: Loflucarban, with the chemical name N-(4-chlorophenyl)-N'-(2,6-difluorobenzoyl)urea, is a substituted urea derivative of interest in various research fields, including as a potential antimycotic agent. This guide provides a detailed overview of the primary synthetic routes for this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented are based on established synthetic strategies for analogous N-benzoyl-N'-phenylurea compounds.

Two principal synthetic pathways for this compound have been identified, offering flexibility in precursor selection and reaction conditions.

-

Route 1: The reaction of 4-chloroaniline with 2,6-difluorobenzoyl isocyanate.

-

Route 2: The reaction of 4-chlorophenyl isocyanate with 2,6-difluorobenzamide.[1]

This document outlines the detailed experimental protocols for both synthetic routes, presents key quantitative data in a structured format, and provides a visual representation of the synthetic pathways.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of the precursors and the final product, this compound.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Precursors | ||||

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 69-72 | White to pale yellow solid[2] |

| 2,6-Difluorobenzoyl isocyanate | C₈H₃F₂NO₂ | 183.11 | Not available | Not available |

| 4-Chlorophenyl isocyanate | C₇H₄ClNO | 153.57 | 29-32 | Colorless to yellow liquid or crystals[3] |

| 2,6-Difluorobenzamide | C₇H₅F₂NO | 157.12 | 144-148 | White crystalline solid |

| Product | ||||

| This compound | C₁₄H₉ClF₂N₂O₂ | 310.68 | Not available | White to off-white solid[4] |

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of structurally similar compounds.[1] Researchers should conduct their own optimization and safety assessments.

Route 1: From 4-Chloroaniline and 2,6-Difluorobenzoyl isocyanate

This route involves the direct addition of an amine to an isocyanate, a common and generally high-yielding method for urea formation.

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane.

-

Addition of Isocyanate: While stirring the solution at room temperature, add a solution of 2,6-difluorobenzoyl isocyanate (1.0 equivalent) in the same solvent dropwise from the dropping funnel.

-

Reaction: Continue stirring the reaction mixture at room temperature for a period of 30 minutes to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The product is expected to precipitate out of the solution as it forms.

-

Isolation: After the reaction is complete, collect the precipitated solid by filtration.

-

Purification: Wash the crude product with a small amount of cold solvent (e.g., toluene) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent such as acetone or ethanol to yield pure this compound.

Route 2: From 4-Chlorophenyl isocyanate and 2,6-Difluorobenzamide

This alternative pathway involves the reaction of an isocyanate with an amide, which may require heating to proceed to completion.

Methodology:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 2,6-difluorobenzamide (1.0 equivalent) and 4-chlorophenyl isocyanate (1.0 equivalent) in a high-boiling point aromatic solvent such as xylene.

-

Reaction: Heat the mixture to reflux (approximately 140°C for xylene) and maintain this temperature for several hours (e.g., 2 to 20 hours). The reaction should be monitored by TLC to determine its completion.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, is expected to crystallize out of the solution. Collect the solid product by filtration.

-

Purification: Wash the collected solid with a small amount of the reaction solvent (xylene) and then recrystallize from a suitable solvent like acetone to obtain the purified product.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways for this compound.

Caption: Synthetic Pathways to this compound.

Caption: General Experimental Workflow for this compound Synthesis.

References

- 1. US4564639A - N-(2,6-Difluorobenzoyl-N-'-(2-fluoro-4-halophenyl)urea - Google Patents [patents.google.com]

- 2. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-Chlorophenyl)-N'-(2,6-difluorobenzoyl)-urea [cymitquimica.com]

Loflucarban: A Technical Whitepaper on its Potential as a Novel Antimycotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loflucarban, a halogenated thiocarbanilide derivative also known as Fluonilid, has demonstrated notable potential as an antimycotic agent. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its antifungal activity, putative mechanism of action, and the experimental methodologies used for its evaluation. Quantitative data from cited studies are presented in a structured format to facilitate analysis and comparison. Furthermore, this guide includes detailed, generalized experimental protocols and visual diagrams to elucidate experimental workflows and potential molecular interactions, aiming to support further research and development in the field of antifungal therapeutics.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. This compound (3,5-Dichloro-4'-fluorothiocarbanilide) is a compound that has shown promise in this regard. Early studies have indicated its efficacy against a broad spectrum of fungal pathogens. This whitepaper aims to consolidate the available scientific information on this compound, providing a detailed resource for researchers and professionals involved in the discovery and development of new antifungal drugs.

Quantitative Antimycotic Activity

The primary quantitative data on this compound's antifungal activity comes from a study by Maher et al. (1982), which evaluated its efficacy against a wide range of fungi isolated from clinical cases of otomycosis.

Table 1: Summary of Minimum Inhibitory Concentration (MIC) for this compound (Fluonilid)

| Fungal Isolates | Number of Species | Genera of Moulds | Genera of Yeasts | MIC Range (µg/mL) | Reference |

| 186 fungi from otomycosis cases | 59 | 26 | 2 | >100 to 1 | [Maher A, et al., 1982] |

This table summarizes the general findings from the key study. The original publication should be consulted for detailed MIC values for each of the 59 fungal species.

Experimental Protocols

Generalized Broth Microdilution Method for MIC Determination

This protocol outlines a typical procedure for assessing the in vitro antifungal activity of this compound.

-

Preparation of Fungal Inoculum:

-

Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 28-35°C) until sufficient growth is achieved.

-

A suspension of fungal spores or cells is prepared in a sterile saline or buffer solution.

-

The suspension is standardized to a specific concentration (e.g., 1 x 10^6 to 5 x 10^6 cells/mL) using a spectrophotometer or hemocytometer.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serial twofold dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates. The final concentration range should be selected to encompass the expected MIC values (e.g., 0.125 to 256 µg/mL).

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized fungal suspension.

-

Positive (medium and inoculum without this compound) and negative (medium only) control wells are included.

-

The plates are incubated at an appropriate temperature and for a sufficient duration (e.g., 24-72 hours) to allow for fungal growth.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

-

Putative Mechanism of Action

Specific studies detailing the precise molecular mechanism of action for this compound are not available in the public domain. However, as a member of the thiocarbanilide chemical class, its antifungal activity is likely attributed to the disruption of critical fungal cellular processes. Thiourea derivatives have been reported to interfere with fungal cell wall biosynthesis and biofilm formation.

The proposed mechanism involves the inhibition of key fungal enzymes essential for maintaining cell wall integrity. The thiourea moiety (-NH-C(=S)-NH-) is a critical pharmacophore that can form hydrogen bonds and electrostatic interactions with the active sites of these enzymes, leading to their inactivation. This disruption of the cell wall results in increased permeability, loss of cellular contents, and ultimately, fungal cell death.

Signaling Pathways

Currently, there is no specific information available from the provided search results that identifies the signaling pathways directly inhibited or modulated by this compound. Further research is required to elucidate its effects on fungal signaling cascades, which could reveal novel therapeutic targets and provide a more comprehensive understanding of its antimycotic properties. Potential areas of investigation could include pathways involved in cell wall integrity (e.g., the PKC or HOG pathways) or stress response pathways that are activated upon cell wall damage.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antifungal agents. The available data indicates its potent, broad-spectrum activity. However, a significant knowledge gap remains concerning its precise mechanism of action and its impact on fungal signaling pathways.

Future research should focus on:

-

Comprehensive in vitro and in vivo studies: To establish a more detailed profile of its antifungal activity against a wider range of clinically relevant fungal pathogens, including resistant strains.

-

Mechanism of action studies: To identify the specific molecular targets and biochemical pathways affected by this compound. This could involve enzymatic assays, proteomic and transcriptomic analyses.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

Toxicology studies: To assess the safety profile of this compound and its derivatives in preclinical models.

A deeper understanding of this compound's antimycotic properties will be instrumental in realizing its full therapeutic potential and in the rational design of next-generation antifungal drugs.

Loflucarban: A Review of its Limited Pharmacological Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loflucarban, also known as fluonilid, is identified in scientific literature as a potent antimycotic agent.[1] Despite this classification, publicly available data on its basic pharmacology is exceedingly scarce, hindering a comprehensive understanding of its mechanism of action, pharmacokinetic profile, and overall therapeutic potential. This technical guide summarizes the limited existing information on this compound, highlighting the significant gaps in current knowledge.

Chemical Properties

| Property | Value | Source |

| Chemical Name | 3,5-Dichloro-4'-fluorothiocarbanilide | PubChem |

| Synonyms | This compound, Fluonilid | PubChem |

| Molecular Formula | C13H9Cl2FN2S | PubChem |

| Molecular Weight | 315.2 g/mol | PubChem |

| CAS Number | 790-69-2 | PubChem |

Antimycotic Activity

The primary evidence for this compound's antifungal activity comes from a 1982 study by Maher et al., which evaluated six antimycotic agents for the treatment of otomycosis (fungal ear infection).[1] In this study, this compound was referred to by its synonym, fluonilid.

Quantitative Data

The study by Maher et al. provides the only available quantitative data on this compound's in vitro efficacy.[1]

| Fungal Isolates | Number of Species Tested | Minimum Inhibitory Concentration (MIC) Range (µg/ml) |

| Various molds and yeasts from otomycosis cases | 59 | >100 to 1 |

Experimental Protocols

The experimental protocol for the in vitro antifungal activity of this compound is described in the study by Maher et al. (1982).[1]

Title: Otomycosis: an experimental evaluation of six antimycotic agents

Methodology for Minimum Inhibitory Concentration (MIC) Determination:

-

Fungal Isolates: 186 fungi were isolated from 180 clinical cases of otomycosis, comprising 59 species of molds and 2 genera of yeasts.[1]

-

Antimycotic Agents Tested: Clotrimazole, tolnaftate, iodochlorhydroxyquin, fluonilid (this compound), natamycin, and polymyxin B sulphate.[1]

-

Method: The specific method for MIC determination was not detailed in the abstract, but it was an in vitro evaluation of the antifungal activity of the six substances.[1]

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated in any publicly available scientific literature. However, as a thiourea derivative, its antifungal properties might be attributed to mechanisms observed in other compounds of the same chemical class. It is crucial to note that the following are potential mechanisms and have not been experimentally confirmed for this compound.

-

Inhibition of Fungal Enzymes: Some thiourea derivatives have been shown to target essential fungal enzymes. Molecular docking studies on other novel acyl thioureas suggest potential inhibition of 14α-demethylase (CYP51) and N-myristoyltransferase (NMT).[2] 14α-demethylase is a key enzyme in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. N-myristoyltransferase is involved in protein modification that is essential for fungal viability.

Potential Antifungal Signaling Pathway Disruption (Hypothetical)

Due to the lack of specific data for this compound, a diagram of a confirmed signaling pathway is not possible. However, a generalized workflow for investigating the mechanism of action of a novel antifungal agent like this compound can be conceptualized.

Caption: Hypothetical workflow for elucidating the mechanism of action of this compound.

Pharmacokinetics

There is no available information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in any preclinical or clinical studies.

Toxicology

No dedicated toxicology studies on this compound were identified in the public domain.

Conclusion and Future Directions

The existing data on the pharmacology of this compound is severely limited, with the only quantitative information stemming from a single in vitro study from 1982. While it has been identified as a potent antimycotic agent, the lack of a defined mechanism of action, and the complete absence of pharmacokinetic and toxicological data, prevent a thorough assessment of its therapeutic potential.

For drug development professionals and researchers, this compound represents a lead compound with demonstrated antifungal activity but requires a comprehensive preclinical research program to be considered for further development. Future research should prioritize:

-

In-depth Mechanism of Action Studies: To identify the specific molecular target(s) and signaling pathways affected by this compound.

-

Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion characteristics.

-

In vivo Efficacy Studies: To evaluate its antifungal activity in relevant animal models.

-

Comprehensive Toxicology and Safety Pharmacology Studies: To determine its safety profile.

Without these fundamental pharmacological data, this compound will remain a compound of historical interest rather than a viable candidate for modern antifungal therapy.

References

Preliminary Studies on the Antifungal Spectrum of Loflucarban: A Technical Overview

Disclaimer: Publicly available research on the antifungal properties of Loflucarban (also known as Fluonilid) is exceedingly limited. This document summarizes the available preliminary data and provides a comprehensive overview of the standard methodologies and potential mechanisms of action relevant to the study of a novel antifungal agent. The experimental protocols and signaling pathways described herein are based on established standards in mycology and are intended to serve as a framework for future investigations into this compound.

Introduction to this compound

This compound is a halogenated carbanilide that has been identified as a potent antimycotic agent. While its primary applications and full spectrum of activity are not extensively documented in peer-reviewed literature, preliminary findings suggest its potential in treating fungal infections, particularly those affecting the ear (otomycosis). Further research is necessary to fully elucidate its efficacy, mechanism of action, and clinical utility.

Quantitative Data on Antifungal Spectrum

The only available quantitative data on the antifungal spectrum of this compound comes from a study on fungal isolates from patients with otomycosis. This study provides a broad range of Minimum Inhibitory Concentrations (MICs) for a collection of fungi.

Table 1: Summary of this compound (Fluonilid) MIC Values against Fungal Isolates from Otomycosis Cases

| Fungal Group | Number of Genera/Species Tested | MIC Range (µg/mL) |

| Moulds | 26 genera, 59 species | 1 to >100 |

| Yeasts | 2 genera | 1 to >100 |

Data sourced from a study on 186 fungal isolates from 180 cases of otomycosis.[1]

Experimental Protocols for Antifungal Susceptibility Testing

Due to the absence of specific published protocols for this compound, a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi (moulds) is detailed below. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination (Generic Protocol)

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

3.1.1. Materials

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal isolates for testing

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

3.1.2. Procedure

-

Preparation of Antifungal Stock Solution:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.

-

-

Preparation of Fungal Inoculum:

-

Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to induce sporulation.

-

Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

-

Adjust the conidial suspension to a concentration of 0.5 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer and a hemocytometer for verification.

-

-

Microtiter Plate Setup:

-

Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

-

Add 100 µL of the working this compound solution to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

-

Incubation and Reading:

-

Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.

-

The MIC is determined as the lowest concentration of this compound at which there is a complete or significant (≥80%) inhibition of visible growth compared to the growth control.

-

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for this compound has not been reported. However, many antifungal agents exert their effects by disrupting the fungal cell membrane or cell wall, or by interfering with essential cellular processes. Below are descriptions of key fungal signaling pathways that are common targets or are affected by antifungal-induced stress.

Inhibition of Ergosterol Biosynthesis

A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and cell death.

Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a dynamic structure essential for maintaining cell shape and protecting against osmotic stress. The Cell Wall Integrity (CWI) pathway is a signaling cascade that regulates cell wall synthesis and remodeling in response to stress. Antifungal agents that damage the cell wall can activate this pathway.

High Osmolarity Glycerol (HOG) Pathway

The High Osmolarity Glycerol (HOG) pathway is another critical stress-activated signaling cascade in fungi. It is primarily activated by osmotic stress but can also be triggered by oxidative stress and other environmental insults. Some antifungal agents may induce cellular stress that leads to the activation of the HOG pathway as a survival response.

Conclusion and Future Directions

The available data on the antifungal spectrum of this compound are preliminary and highlight a significant gap in the understanding of this compound. To establish a comprehensive profile of this compound's antifungal activity, further research is essential. Future studies should focus on:

-

Broad-Spectrum MIC Testing: Determining the MIC values of this compound against a wide range of clinically relevant fungi, including species of Candida, Aspergillus, and dermatophytes, using standardized methodologies.

-

Mechanism of Action Studies: Investigating the specific molecular target of this compound, with a focus on potential inhibition of ergosterol biosynthesis or disruption of cell wall components.

-

Signaling Pathway Analysis: Elucidating the impact of this compound on key fungal signaling pathways, such as the CWI and HOG pathways, to understand the fungal stress response to the compound.

-

In Vivo Efficacy and Toxicity: Evaluating the effectiveness and safety of this compound in animal models of fungal infections.

A thorough investigation into these areas will be crucial in determining the potential of this compound as a clinically useful antifungal agent.

References

In Vitro Antifungal Activity of Loflucarban: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is based on limited publicly available data. A comprehensive analysis of the in vitro antifungal activity of Loflucarban is hindered by the lack of access to the full text of key research articles. The quantitative data and experimental protocols are, therefore, presented with this limitation in mind.

Introduction

This compound, also known as Fluonilid, is a synthetic thiourea derivative with the chemical formula C13H9Cl2FN2S. It has been identified as a potent antimycotic agent. This technical guide provides a summary of the currently available information on the in vitro antifungal activity of this compound, including its spectrum of activity, potential mechanisms of action, and generalized experimental protocols for its evaluation.

Quantitative Data on Antifungal Activity

The primary source of in vitro antifungal activity data for this compound comes from a study by Maher et al. (1982) focusing on fungal isolates from cases of otomycosis. While the full detailed data set is not publicly accessible, the study's abstract provides a general overview of the compound's efficacy.

Table 1: Summary of Minimum Inhibitory Concentration (MIC) for this compound

| Fungal Isolates | MIC Range (µg/mL) | Reference |

| 59 species of moulds and 2 genera of yeasts from otomycosis cases | 1 to >100 | [Maher A, et al., 1982] |

Note: The available data does not specify the MIC values for individual fungal species. The wide range suggests variable susceptibility among different fungi.

Experimental Protocols

The exact experimental protocol used by Maher et al. (1982) is not available. However, a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungal isolates from otomycosis would typically follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). A generalized protocol is outlined below.

Fungal Isolates and Culture Conditions

-

Isolates: Fungal strains would be isolated from clinical samples of patients diagnosed with otomycosis. Common isolates include species of Aspergillus (e.g., A. niger, A. flavus) and Candida (e.g., C. albicans, C. parapsilosis).

-

Culture Media: Fungi would be cultured on a suitable medium such as Sabouraud Dextrose Agar (SDA) to obtain pure colonies for susceptibility testing.

-

Inoculum Preparation: A standardized inoculum of fungal spores or yeast cells is prepared in a sterile saline solution or broth. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a common technique for determining the MIC of antifungal agents.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold dilutions of the compound are then prepared in a liquid growth medium, such as RPMI-1640, in 96-well microtiter plates.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

-

Controls: Positive (fungal growth without the drug) and negative (medium only) controls are included.

-

Incubation: The plates are incubated at a specific temperature (typically 35-37°C) for a defined period (usually 24-48 hours), depending on the growth rate of the fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus.

Caption: Workflow for MIC determination.

Potential Mechanism of Action and Signaling Pathways

There is no direct experimental evidence available in the public domain detailing the specific mechanism of action or the signaling pathways affected by this compound. However, as a thiourea derivative, its antifungal activity may be attributed to mechanisms observed in other compounds of the same class. Molecular docking studies on other novel thiourea derivatives suggest potential targets in fungal cells.

Hypothetical Targets and Pathways

-

Inhibition of Ergosterol Biosynthesis: Some thiourea derivatives are predicted to target 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.

-

Inhibition of N-myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to proteins. This process, known as myristoylation, is crucial for the function and localization of many proteins involved in signal transduction and cellular structure. Inhibition of NMT can disrupt these essential cellular processes.

Based on these potential targets, the following signaling pathways could be affected:

Caption: Putative mechanism of action.

Conclusion and Future Directions

This compound demonstrates in vitro antifungal activity against a range of fungi, as indicated by the available MIC data. However, a significant knowledge gap exists regarding its precise spectrum of activity, potency against specific fungal pathogens, and its molecular mechanism of action.

For a comprehensive understanding of this compound's potential as an antifungal agent, the following research is essential:

-

Detailed in vitro susceptibility testing: Determination of MIC and Minimum Fungicidal Concentration (MFC) values against a broad panel of clinically relevant fungi, including resistant strains.

-

Mechanism of action studies: Experimental validation of the predicted targets (e.g., CYP51, NMT) and elucidation of the specific signaling pathways affected by the compound.

-

In vivo efficacy studies: Evaluation of this compound's therapeutic potential in animal models of fungal infections.

-

Toxicity profiling: Assessment of the compound's safety profile.

The information provided in this guide serves as a preliminary overview and should be supplemented with further empirical research to fully characterize the antifungal properties of this compound.

The Impact of Loflucarban on Fungal Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loflucarban, a halogenated thiocarbanilide derivative, has demonstrated notable antifungal properties. While its precise molecular mechanisms are not extensively elucidated in publicly available literature, this technical guide synthesizes the existing data and draws parallels from structurally related compounds to propose a likely mode of action. Evidence suggests that this compound's antifungal activity likely stems from the disruption of mitochondrial function and subsequent compromise of cell membrane integrity, rather than a direct inhibition of the ergosterol biosynthesis pathway. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing its antifungal effects, and visual representations of the proposed signaling pathways and experimental workflows.

Introduction

This compound, also known as fluonilid, is a synthetic compound belonging to the thiocarbanilide class. While it has been investigated for its anti-infective properties, a comprehensive understanding of its impact on fungal cellular processes remains limited. The ergosterol biosynthesis pathway is a common target for many clinically successful antifungal drugs. However, the available evidence for this compound and related compounds, such as salicylanilides and other thiourea derivatives, points towards a different primary mechanism of action. This guide aims to consolidate the current knowledge and provide a framework for future research into this compound's antifungal potential.

Proposed Mechanism of Action

Based on the known mechanisms of structurally similar compounds like salicylanilides and other thiourea derivatives, the primary antifungal action of this compound is likely not the direct inhibition of the ergosterol biosynthesis pathway. Instead, a multi-faceted mechanism involving mitochondrial disruption and subsequent cell membrane permeabilization is proposed.

-

Mitochondrial Uncoupling: Thiourea and salicylanilide derivatives have been shown to act as mitochondrial uncouplers. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The dissipation of this gradient leads to a severe energy deficit within the fungal cell.

-

Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain, a consequence of mitochondrial uncoupling, can lead to an increase in the production of reactive oxygen species (ROS). Elevated ROS levels cause significant oxidative stress, damaging cellular components such as lipids, proteins, and DNA.

-

Cell Membrane Permeabilization: The culmination of cellular energy depletion and oxidative damage is the loss of cell membrane integrity. This increased permeability leads to the leakage of essential intracellular components and ultimately, cell death.

It is important to note that while direct inhibition of ergosterol synthesis is not the proposed primary mechanism, the disruption of mitochondrial function can have secondary effects on cellular processes that may indirectly influence the lipid composition of the fungal cell membrane.

Quantitative Data

The most comprehensive quantitative data available for this compound's antifungal activity comes from a study by Maher et al. (1982), where its Minimum Inhibitory Concentrations (MICs) were determined against a range of fungi isolated from cases of otomycosis. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation[1].

| Fungal Group | Number of Species Tested | MIC Range (µg/mL) |

| Moulds | 59 | 1 to >100 |

| Yeasts | 2 genera | 1 to >100 |

| Table 1: Summary of Minimum Inhibitory Concentration (MIC) data for this compound (Fluonilid) against various fungal isolates. Data extracted from Maher et al. (1982)[1]. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the antifungal properties of this compound and elucidating its mechanism of action.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antifungal agent against yeast and mold isolates.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Fungal inoculum, adjusted to the appropriate concentration

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a fungal inoculum from a fresh culture and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

-

Add 100 µL of the fungal inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for molds, depending on the growth rate of the organism.

-

Determine the MIC by visual inspection or by measuring the absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Ergosterol Content Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)

This protocol allows for the quantification of ergosterol in fungal cells to assess any potential indirect effects of this compound on sterol levels.

Materials:

-

Fungal culture treated with this compound

-

Untreated control fungal culture

-

Saponification solution (e.g., 25% alcoholic potassium hydroxide)

-

n-Heptane

-

Sterile water

-

GC-MS system

Procedure:

-

Grow fungal cultures in the presence and absence of a sub-inhibitory concentration of this compound.

-

Harvest the fungal cells by centrifugation and wash with sterile water.

-

Determine the dry weight of a portion of the cells.

-

To the remaining cell pellet, add the saponification solution and incubate at 85°C for 1 hour to hydrolyze sterol esters.

-

After cooling, add sterile water and n-heptane to extract the non-saponifiable lipids (including ergosterol).

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the upper n-heptane layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol).

-

Analyze the sample by GC-MS. Ergosterol is identified by its retention time and mass spectrum compared to a pure ergosterol standard.

-

Quantify the ergosterol content by comparing the peak area to a standard curve.

Mitochondrial Membrane Potential Assay

This assay is used to determine if this compound disrupts the mitochondrial membrane potential, a key indicator of mitochondrial function.

Materials:

-

Fungal cells

-

This compound

-

JC-1 or TMRE (fluorescent dyes sensitive to mitochondrial membrane potential)

-

FCCP or CCCP (a known mitochondrial uncoupler, as a positive control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Grow fungal cells to the mid-logarithmic phase.

-

Treat the cells with various concentrations of this compound for a defined period. Include an untreated control and a positive control treated with FCCP or CCCP.

-

Incubate the cells with the fluorescent dye (e.g., JC-1 or TMRE) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer.

-

With JC-1, healthy mitochondria with a high membrane potential will show red fluorescence, while cells with depolarized mitochondria will exhibit green fluorescence. A shift from red to green fluorescence indicates mitochondrial dysfunction.

-

With TMRE, a decrease in red fluorescence intensity indicates a loss of mitochondrial membrane potential.

-

Visualizations

Proposed Mechanism of Action for this compound

Caption: Proposed mechanism of this compound's antifungal activity.

Ergosterol Biosynthesis Pathway

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.

Experimental Workflow for Antifungal Susceptibility Testing

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct evidence linking this compound to the inhibition of the ergosterol biosynthesis pathway is currently lacking, the existing data on its antifungal activity and the known mechanisms of related compounds strongly suggest an alternative mode of action. The disruption of mitochondrial function, leading to cellular energy depletion and oxidative stress, followed by a loss of cell membrane integrity, is the most probable primary mechanism. This technical guide provides a foundational understanding of this compound's potential as an antifungal agent and offers detailed protocols for its further investigation. Future research should focus on direct experimental validation of its effects on fungal mitochondria and cell membranes to fully elucidate its mechanism of action and pave the way for potential therapeutic applications.

References

Foundational Research on the Molecular Targets of Loflucarban: A Methodological Overview and Data Framework

Disclaimer: As of late 2025, publicly accessible scientific literature and patent databases lack specific details regarding the definitive molecular targets and a comprehensive mechanism of action for the thiocarbanilide antimicrobial agent, loflucarban (also known as fluonilid). Extensive searches have not yielded the foundational research necessary to construct a detailed technical guide on its specific molecular interactions, quantitative binding data, or established experimental protocols for its target identification.

This guide, therefore, serves as a methodological framework. It outlines the essential components of a technical whitepaper on a compound's molecular targets, structured to meet the requirements of researchers, scientists, and drug development professionals. While the specific data for this compound is currently unavailable, this document provides a template illustrating the expected data presentation, experimental detail, and visualizations that would be included had the foundational research been published.

Introduction to this compound and its Antimicrobial Potential

This compound, with the chemical name 3,5-Dichloro-4'-fluorothiocarbanilide, belongs to the thiocarbanilide class of compounds. This class has demonstrated broad-spectrum antibacterial activity. While the precise mechanisms are often not fully elucidated for all members of this class, proposed antibacterial actions for similar compounds involve the disruption of bacterial cell membranes and the inhibition of essential enzymes. One recent study on a thiourea derivative, for instance, demonstrated that it exerted its antibacterial effect against Methicillin-Resistant Staphylococcus aureus (MRSA) by disrupting NAD+/NADH homeostasis.[1] Further research is required to determine if this compound operates through a similar or distinct mechanism.

Hypothetical Molecular Targets of this compound

The identification of molecular targets is a critical step in drug discovery.[2] For a novel antibacterial agent like this compound, a range of potential targets could be investigated based on the known mechanisms of other antimicrobial compounds and the chemical properties of thiocarbanilides. These could include:

-

Bacterial Cell Wall Synthesis Enzymes: Inhibition of enzymes crucial for the synthesis and maintenance of the bacterial cell wall, such as penicillin-binding proteins (PBPs).

-

DNA and RNA Synthesis Machinery: Targeting enzymes like DNA gyrase, topoisomerase IV, or RNA polymerase, which are essential for bacterial replication and transcription.

-

Protein Synthesis: Interference with ribosomal function or other factors involved in bacterial protein translation.

-

Metabolic Pathway Enzymes: Inhibition of key enzymes in essential metabolic pathways, such as folate synthesis or fatty acid biosynthesis.

-

Cell Membrane Integrity: Direct interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

The following diagram illustrates a generalized workflow for identifying the molecular targets of a novel antimicrobial compound.

Quantitative Data on this compound Activity (Hypothetical)

Quantitative data is essential for comparing the potency and specificity of a compound against its molecular targets. The following tables are examples of how such data for this compound would be presented.

Table 1: Enzyme Inhibition by this compound

| Target Enzyme | Bacterial Species | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Dihydrofolate Reductase (DHFR) | Staphylococcus aureus | Data not available | Data not available | Data not available |

| DNA Gyrase | Escherichia coli | Data not available | Data not available | Data not available |

| Enoyl-ACP Reductase (FabI) | Staphylococcus aureus | Data not available | Data not available | Data not available |

IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Ki: The inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.

Table 2: Binding Affinity of this compound to Target Proteins

| Target Protein | Method | Kd (µM) |

| DHFR | Surface Plasmon Resonance (SPR) | Data not available |

| DNA Gyrase Subunit A | Isothermal Titration Calorimetry (ITC) | Data not available |

Kd: The dissociation constant, which quantifies the affinity between a ligand and a protein.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are examples of the types of protocols that would be included in a comprehensive guide to this compound's molecular targets.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[3][4]

-

Reagents and Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Cofactors (if required)

-

Assay buffer (specific to the enzyme)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the enzyme and the this compound dilutions (or DMSO for control).

-

Incubate the enzyme-inhibitor mixture for a predetermined time at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Affinity (General Protocol)

SPR is a label-free technique used to measure the binding affinity between a ligand and a protein.[5]

-

Instrumentation and Consumables:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Immobilization buffer

-

Running buffer

-

This compound solutions of varying concentrations

-

-

Procedure:

-

Immobilize the purified target protein onto the surface of the sensor chip.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound this compound.

-

After each injection, regenerate the sensor surface to remove the bound this compound.

-

Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Signaling Pathways and Mechanisms of Action (Hypothetical)

Visual diagrams are crucial for illustrating complex biological pathways and the mechanism of action of a drug.

Hypothetical Inhibition of Folate Biosynthesis

If this compound were found to target dihydrofolate reductase (DHFR), it would inhibit the folic acid pathway, which is essential for the synthesis of nucleotides and certain amino acids in bacteria.

Hypothetical Disruption of Bacterial Cell Membrane

Should this compound act on the bacterial membrane, it could lead to depolarization and leakage of intracellular components.

Conclusion and Future Directions

While the foundational research on the specific molecular targets of this compound is not yet available in the public domain, the general class of thiocarbanilides to which it belongs holds promise for the development of new antibacterial agents. Future research should focus on target identification studies using the methodologies outlined in this guide, such as genetic screening of resistant mutants and affinity-based proteomic approaches. Elucidating the precise molecular targets and mechanism of action of this compound will be crucial for its further development as a potential therapeutic agent and for understanding potential resistance mechanisms.

References

- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and accurate estimation of protein–ligand relative binding affinities using site-identification by ligand competitive saturation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocol for In Vitro Susceptibility Testing of Loflucarban

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Principle of In Vitro Susceptibility Testing

In vitro susceptibility testing is a cornerstone of antimicrobial drug development and clinical microbiology. The primary objective is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro, a value known as the Minimum Inhibitory Concentration (MIC).[6][7][8][9] MIC values are crucial for:

-

Early Drug Discovery: Providing a quantitative measure of a new compound's potency and spectrum of activity.[6][8]

-

Preclinical Development: Establishing a baseline for efficacy studies and guiding dosage selection for in vivo experiments.

-

Clinical Practice: Guiding clinicians in selecting the most appropriate antimicrobial therapy for a patient's infection.[6]

-

Resistance Surveillance: Monitoring trends in antimicrobial resistance among clinically important pathogens.

The most common methods for MIC determination are broth dilution, agar dilution, and gradient diffusion.[7][10] This document will detail the broth microdilution method, a widely used technique due to its efficiency and potential for high-throughput screening.[8][9]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI guidelines for broth microdilution testing.[1][3][4]

Materials

-

Loflucarban (powder form, of known purity)

-

Appropriate solvent for this compound (e.g., Dimethyl Sulfoxide (DMSO), water)

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi[6]

-

Test microorganisms (e.g., ATCC quality control strains, clinical isolates)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland turbidity standards

-

Multichannel pipette

-

Incubator (aerobic or anaerobic, as required)

Preparation of this compound Stock Solution

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a minimal amount of the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Perform serial dilutions of the stock solution in the appropriate sterile broth (e.g., CAMHB) to create working solutions.

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube of sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

-

Within 15 minutes of preparation, dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Microtiter Plate Preparation and Inoculation

-

Design the plate layout, including wells for a positive control (no drug), a negative control (no bacteria), and a range of this compound concentrations.

-

Dispense 50 µL of the appropriate sterile broth into all wells of the 96-well plate, except for the first column.

-

Dispense 100 µL of the highest concentration of the this compound working solution into the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last column of dilutions.

-

Dispense 50 µL of the prepared bacterial inoculum into each well, bringing the total volume to 100 µL.

Incubation

-

Cover the microtiter plate with a lid or sealing film to prevent evaporation.

-

Incubate the plate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may vary depending on the microorganism being tested.

Reading and Interpreting Results

-

After incubation, visually inspect the plate for bacterial growth (turbidity). A reading mirror or a plate reader can aid in this process.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[6][7][8]

-

The positive control well should show clear turbidity, and the negative control well should remain clear.

Data Presentation: Illustrative MIC Values for this compound

The following table presents hypothetical MIC data for this compound against a panel of common pathogens. This data is for illustrative purposes only.

| Microorganism | Strain ID | This compound MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 1 |

| Escherichia coli | ATCC 25922 | 4 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 |

| Enterococcus faecalis | ATCC 29212 | 2 |

| Klebsiella pneumoniae | Clinical Isolate 1 | 8 |

| Candida albicans | ATCC 90028 | >64 |

Hypothetical Mechanism of Action

Given the lack of specific data for this compound, we can hypothesize a mechanism of action based on common antibiotic targets. One of the most frequent targets is the bacterial cell wall.[11][12] A plausible hypothetical mechanism for this compound is the inhibition of peptidoglycan synthesis, which is essential for bacterial cell wall integrity.[11] This inhibition could occur by binding to penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan chains.[11] Disruption of this process leads to a weakened cell wall and, ultimately, cell lysis.[11]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound MIC determination.

Hypothetical Signaling Pathway Diagram

Caption: Hypothetical mechanism of this compound action.

References

- 1. iacld.com [iacld.com]

- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 3. goums.ac.ir [goums.ac.ir]

- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 5. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emerypharma.com [emerypharma.com]

- 9. qlaboratories.com [qlaboratories.com]

- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Loracarbef? [synapse.patsnap.com]

- 12. The Mechanism of Action of Lysobactin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Loflucarban against Candida Species

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of the novel antifungal agent, Loflucarban, against various Candida species using the broth microdilution method. This procedure is harmonized with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27.[1][2][3][4]

Introduction

Candida species are a significant cause of opportunistic fungal infections, ranging from superficial mucosal infections to life-threatening invasive candidiasis. The emergence of antifungal resistance necessitates the development and accurate evaluation of new therapeutic agents. This compound is a synthetic carbanilide derivative with potential antifungal activity. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

This application note details the reference broth microdilution method for testing the susceptibility of Candida species to this compound.[1][3] The method is robust, reproducible, and suitable for screening novel compounds in a research or drug development setting.

Principle of the Method

The broth microdilution method involves challenging a standardized suspension of yeast cells with serial twofold dilutions of this compound in a 96-well microtiter plate.[5][6] The plates are incubated under controlled conditions to allow for fungal growth. The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth compared to a drug-free control well.[5] Endpoint determination can be performed visually or spectrophotometrically.[5][7]

Materials and Reagents

-

This compound: Powder form, purity >98%.

-

Solvent: Dimethyl sulfoxide (DMSO), sterile.

-

Culture Medium: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[8][9] Supplementation with 2% glucose can enhance growth and ease of endpoint reading.[10][11]

-

Candida Strains:

-

Test strains (e.g., C. albicans, C. glabrata, C. auris).

-

Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).[12]

-

-

Growth Medium: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for yeast culture.[13]

-

Equipment and Consumables:

Experimental Protocol

This protocol is based on the CLSI M27 reference method.[1][2][4]

Preparation of this compound Stock Solutions

-

Primary Stock (1600 µg/mL): Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution. For example, weigh 1.6 mg of this compound and dissolve in 1 mL of DMSO. This concentration should be at least 100 times the highest final concentration to be tested to minimize the inhibitory effect of the solvent.

-

Working Stock (160 µg/mL): Perform a 1:10 dilution of the primary stock in sterile RPMI-1640 medium. This will be the starting concentration for serial dilutions in the microtiter plate.

Preparation of Yeast Inoculum

-

Subculture: From a frozen stock, subculture the Candida isolates onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.[13]

-